N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide
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Overview
Description
Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is structurally characterized by an indole moiety linked to a pyridinecarboxamide group, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an arylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The specific reaction conditions and reagents used can vary, but typically involve methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by interacting with serotonin receptors, adrenergic receptors, and other molecular targets, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide can be compared with other similar compounds such as:
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): Both compounds contain the indole moiety, but differ in their functional groups and biological activities.
5-Methoxytryptamine: Another indole derivative with similar structural features but different pharmacological properties.
Properties
Molecular Formula |
C17H17N3O2 |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c1-22-14-5-6-16-13(12-14)7-10-20(16)11-9-19-17(21)15-4-2-3-8-18-15/h2-8,10,12H,9,11H2,1H3,(H,19,21) |
InChI Key |
PIKRYAHXMAGRBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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